(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a methoxy group at the 8th position, a 4-methylphenyl imino group at the 2nd position, and a carboxamide group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with 4-methylbenzylamine under reflux conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include thiols, amines, and halides.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chromene derivatives with potential biological activities.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Therapeutic Potential: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
- (2Z)-8-methoxy-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-8-methoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-8-methoxy-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring. While (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has a methyl group, the similar compounds have chloro, fluoro, or bromo groups.
- Biological Activity: These structural differences can lead to variations in biological activity, such as differences in enzyme inhibition potency or receptor binding affinity.
- Chemical Properties: The presence of different substituents can also affect the compound’s chemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-13(9-7-11)20-18-14(17(19)21)10-12-4-3-5-15(22-2)16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTQLTAEGGXRGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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